Demeclocycline
Overview
Description
- It is officially indicated for the treatment of various bacterial infections.
- This compound is used to treat conditions such as Lyme disease , acne , and bronchitis . resistance to this compound has become more common, leading to its reduced use for infections .
Demeclocycline: (INN, BAN, USAN), also known by its brand name Declomycin , is a tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens.
Mechanism of Action
Target of Action
Demeclocycline, a tetracycline antibiotic, primarily targets the 30S and possibly the 50S ribosomal subunits of susceptible bacteria . These subunits are crucial for protein synthesis in bacteria, making them an effective target for antibacterial action .
Mode of Action
This compound acts by binding reversibly to the 30S and 50S ribosomal subunits . This binding prevents the aminoacyl tRNA from attaching to the A site of the ribosome, thereby impairing protein synthesis . .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria by inhibiting the translation process . This disruption in protein synthesis affects various downstream processes essential for bacterial growth and survival . Additionally, this compound is known to inhibit the renal action of antidiuretic hormone (ADH) by interfering with the intracellular second messenger cascade, specifically inhibiting adenylyl cyclase activation .
Pharmacokinetics
This compound exhibits a bioavailability of 60-80% . It is metabolized in the liver and has an elimination half-life of 10-17 hours . The drug is excreted through the kidneys . The absorption of this compound is slower than that of tetracycline, and it reaches peak concentration about 4 hours after a 150 mg oral dose . The time to reach peak concentration (Tmax) is 3-4 hours, and the maximum concentration (Cmax) ranges from 0.9 to 1.7 mcg/mL .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By impairing protein synthesis, the drug hinders the bacteria’s ability to grow and reproduce . In the context of its use in treating Syndrome of Inappropriate Antidiuretic Hormone (SIADH), this compound reduces the responsiveness of the collecting tubule cells to ADH, leading to nephrogenic diabetes insipidus .
Action Environment
This compound is lipophilic, allowing it to easily pass through the cell membrane or passively diffuse through porin channels in the bacterial membrane . This property may be influenced by the lipid composition of the bacterial membrane, which can vary based on environmental conditions. Resistance to this compound is gradually becoming more common, which may be influenced by factors such as overuse or misuse of the drug, and the genetic adaptability of bacteria .
Biochemical Analysis
Biochemical Properties
Demeclocycline inhibits cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Cellular Effects
This compound is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . It is not a direct bactericidal agent; rather, it is a bacteriostatic drug that impairs bacterial growth .
Temporal Effects in Laboratory Settings
This compound, like other tetracyclines, is concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood .
Metabolic Pathways
This compound is metabolized in the liver . It is then excreted into the bile where it is found in much higher concentrations than in the blood .
Transport and Distribution
This compound is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane .
Preparation Methods
- Demeclocycline can be synthesized through various routes, but the most common method involves chemical modification of the natural tetracycline scaffold.
- Industrial production methods typically involve fermentation of Streptomyces aureofaciens followed by purification and chemical modification .
Chemical Reactions Analysis
- Demeclocycline undergoes typical tetracycline reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions include acidic or basic hydrolysis , oxidizing agents , and metal ions .
- Major products formed include various derivatives of the tetracycline core structure .
Scientific Research Applications
- Demeclocycline finds applications in various fields:
Medicine: It is used off-label to treat (low blood sodium concentration) due to the syndrome of inappropriate antidiuretic hormone (SIADH). It reduces responsiveness of collecting tubule cells to ADH, inducing nephrogenic diabetes insipidus.
Chemistry: Researchers study its chemical properties and reactivity.
Biology: It may be used in cell culture studies.
Industry: This compound’s industrial applications are limited due to resistance.
Comparison with Similar Compounds
- Demeclocycline is unique among tetracyclines due to its specific modifications.
- Similar compounds include other tetracyclines like doxycycline , minocycline , and tetracycline .
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31)/t6-,7-,14-,15-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXHBMASAHGULD-SEYHBJAFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64-73-3 (mono-hydrochloride) | |
Record name | Demeclocycline [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022893 | |
Record name | Demeclocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
PH (1 IN 100 SOLN) ABOUT 2.5; 1 G SOL IN ABOUT 90 ML WATER, 980 ML ALC; SPARINGLY SOL IN ALKALI HYDROXIDES & CARBONATE SOLN; PRACTICALLY INSOL IN ACETONE & CHLOROFORM /HCL/, SOL IN ALC; DISSOLVES IN DIL HYDROCHLORIC ACID AND ALKALINE SOLN, In water, 1.52X10+3 mg/l @ 21 °C | |
Record name | Demeclocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00618 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEMECLOCYCLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Demeclocycline inhibits cell growth by inhibiting translation. It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria. The binding is reversible in nature. The use in SIADH actually relies on a side-effect of tetracycline antibiotics; many may cause diabetes insipidus (dehydration due to the inability to concentrate urine). It is not completely understood why demeclocycline impairs the action of antidiuretic hormone, but it is thought that it blocks the binding of the hormone to its receptor., Tetracyclines inhibit bacterial protein synthesis by binding to the 30 S bacterial ribosome & preventing access of aminoacyl tRNA to the acceptor (A) site on the mRNA-ribosome complex. They enter gram-negative bacteria by passive diffusion through the hydrophilic channels, formed by the porin proteins of the outer cell membrane, & active transport by an energy-dependent system that pumps all tetracyclines across cytoplasmic membrane. Although permeation of these drugs into gram-positive bacteria is less well understood it also is energy requiring. /Tetracyclines/, ...INHIBITORY EFFECTS OF TETRACYCLINES CAN BE REVERSED BY WASHING. THEREFORE, IT IS PROBABLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, ... Drugs to antagonize /antidiuretic hormone/, ADH, action can be used /to treat the syndrome of inappropriate antidiuretic hormone secretion/. These include a loop diuretic, demeclocycline ... . ... Demeclocycline & lithium directly impair the response to ADH at the collecting tubule, inducing nephrogenic diabetes insipidus. Demeclocycline usually is better tolerated than lithium. | |
Record name | Demeclocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00618 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEMECLOCYCLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW CRYSTALLINE POWDER | |
CAS No. |
127-33-3 | |
Record name | Demeclocycline [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demeclocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00618 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Demeclocycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Demeclocycline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.396 | |
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Record name | DEMECLOCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R5W9ICI6O | |
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Record name | DEMECLOCYCLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
220-223 °C | |
Record name | Demeclocycline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00618 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
A: Demeclocycline primarily acts by inhibiting the action of antidiuretic hormone (ADH) at the level of the renal collecting tubule, leading to aquaresis (increased excretion of water in urine). [] This is achieved by interfering with the binding of ADH to its receptor (V2 receptor) and subsequent downstream signaling events, particularly the production of cyclic adenosine monophosphate (cAMP) and the translocation of aquaporin-2 water channels to the cell membrane. [, , , ]
A: In SIADH, there is an excess of ADH, leading to water retention and dilutional hyponatremia. By inhibiting ADH action, this compound promotes water excretion, thereby increasing serum sodium levels and correcting hyponatremia. [, , , , , , , , ]
A: Research suggests this compound can directly inhibit the growth of brain tumor-initiating cells (BTICs) in vitro. [] The exact mechanisms underlying this direct effect are not fully elucidated but may involve the modulation of genes involved in DNA damage response, cell signaling, and oxidative stress. []
A: this compound can stimulate monocytes, enhancing their tumor necrosis factor-alpha (TNF-α) production and chemotactic capacity. [] This stimulation indirectly contributes to restricting BTIC growth, suggesting a potential role for this compound in reactivating compromised immune cells within the tumor microenvironment. []
A: this compound has a molecular formula of C17H21ClN2O8 and a molecular weight of 464.85 g/mol. []
A: Yes, this compound exhibits characteristic ultraviolet (UV) absorption, which is commonly employed for its analytical detection and quantification. [, , ] Additionally, high-performance liquid chromatography with diode array detection (HPLC-DAD) methods utilize specific UV wavelengths for the analysis of this compound and related compounds. [, ]
A: Yes, studies have shown that the addition of calcium hydroxide, a common ingredient in dental pastes, can significantly reduce the concentration of this compound over time. [] This highlights the importance of considering material compatibility when formulating this compound-containing products.
A: this compound, like other tetracyclines, can undergo degradation under the influence of light, moisture, and oxidation. [] Therefore, appropriate storage conditions, such as protection from light and humidity, are crucial to maintain its stability.
A: While specific SAR studies on this compound are limited in the provided research, it is known that this compound is a tetracycline derivative. [] Subtle structural differences within the tetracycline class can influence their pharmacological properties, including antimicrobial activity, ADH antagonism, and potential for side effects.
A: Research suggests that this compound exhibits a unique ability to directly reduce BTIC growth compared to other tested tetracycline derivatives. [] This implies that specific structural features of this compound are essential for this particular activity.
A: this compound is typically administered orally. [, ] Dosages vary depending on the clinical indication and patient response, with typical daily doses ranging from 600 to 1200 mg. [, , ]
A: this compound is primarily excreted through the kidneys. [, ] Therefore, monitoring renal function is essential during treatment, particularly in patients with pre-existing renal impairment.
A: Factors like age, renal function, and concomitant medications can potentially influence the pharmacokinetics of this compound. [, , ] Close monitoring and dosage adjustments may be necessary in specific populations, such as elderly patients or those with impaired renal function.
A: Researchers have utilized neurosphere and alamarBlue assays, along with cell counts, to evaluate the effects of this compound on BTIC growth in vitro. [] These assays provide insights into the compound's ability to inhibit BTIC proliferation and survival.
A: Yes, this compound effectively reversed hyponatremia in a rat model of SIADH. [] This animal study provides further evidence supporting the clinical use of this compound in managing SIADH.
A: While the provided research doesn't cite specific clinical trials in cancer patients, a study documented the successful use of this compound in treating hyponatremia in patients with cancer or aplastic anemia. [] This suggests its potential applicability in managing hyponatremia in this patient population.
A: While mechanisms of resistance to this compound's aquaretic effect are not well-documented, it's important to note that this compound is a tetracycline antibiotic. Bacterial resistance to tetracyclines commonly arises from mechanisms like efflux pumps, ribosomal protection proteins, and enzymatic inactivation. []
A: Cross-resistance between this compound and other tetracyclines can occur due to shared resistance mechanisms. [] Factors like bacterial species, resistance determinants, and exposure history influence the extent of cross-resistance.
A: this compound can cause several side effects, with the most concerning being nephrotoxicity, particularly in patients with pre-existing renal insufficiency. [, , ] Other reported side effects include azotemia, increased serum creatinine, nausea, and photosensitivity reactions. [, , , ]
A: this compound should be used cautiously in patients with renal impairment, liver disease, and those taking other nephrotoxic medications. [, , ] Close monitoring of renal function is crucial during treatment.
A: High-performance liquid chromatography (HPLC) coupled with UV detection, particularly diode array detection (DAD), is widely used for quantifying this compound in various matrices, including biological samples, pharmaceuticals, and environmental samples. [, ]
A: Yes, besides HPLC, techniques like spectrophotometry, particularly first-derivative spectrophotometry, can be employed for the determination of this compound. [, ] The choice of method depends on factors like sensitivity, selectivity, and available instrumentation.
A: Research indicates that conventional wastewater treatment processes may not effectively remove all tetracycline antibiotics. [] This raises concerns about their potential presence in treated wastewater effluents and the environment.
A: The presence of tetracycline antibiotics in the environment can contribute to the development and spread of antibiotic resistance genes in bacterial populations. [] This poses a significant threat to human and animal health.
A: Yes, other treatment options for SIADH include fluid restriction, salt supplementation, loop diuretics, urea, and vasopressin receptor antagonists (vaptans). [, , , ] The choice of treatment depends on factors like the severity of hyponatremia, underlying cause, and patient-specific factors.
A: this compound, a tetracycline derivative, was developed in the early 1960s. [] Its initial clinical use was primarily as an antibiotic for treating various bacterial infections.
A: The aquaretic effect of this compound, its ability to increase urine output, was first reported in the 1970s. [, , ] This discovery led to its use in treating SIADH and other conditions characterized by water retention.
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